molecular formula C16H16N4O2S B14168978 N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide CAS No. 532982-23-3

N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide

Cat. No.: B14168978
CAS No.: 532982-23-3
M. Wt: 328.4 g/mol
InChI Key: LJVUQWSZMZRTJL-UHFFFAOYSA-N
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Description

N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a phenyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific proteases or kinases, disrupting cellular processes and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

532982-23-3

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16N4O2S/c1-2-14(21)20-16(23)19-13-7-5-12(6-8-13)18-15(22)11-4-3-9-17-10-11/h3-10H,2H2,1H3,(H,18,22)(H2,19,20,21,23)

InChI Key

LJVUQWSZMZRTJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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